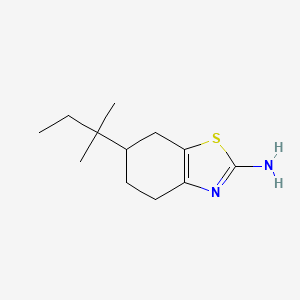

6-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S/c1-4-12(2,3)8-5-6-9-10(7-8)15-11(13)14-9/h8H,4-7H2,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAQUYBLJCIERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Substituted Cyclohexanones with Thiourea

The most widely reported method involves the cyclocondensation of 4-(2-methylbutan-2-yl)cyclohexanone with thiourea under acidic conditions. This one-pot reaction proceeds via the formation of a thiourea intermediate, followed by intramolecular cyclization to yield the tetrahydrobenzothiazole core.

Reaction Mechanism :

- Thiourea Formation : The ketone group of 4-(2-methylbutan-2-yl)cyclohexanone reacts with thiourea in the presence of hydrobromic acid (HBr), forming a thiosemicarbazone intermediate.

- Cyclization : Acid-catalyzed dehydration induces ring closure, generating the tetrahydrobenzothiazole scaffold.

- Amination : The 2-position amine is introduced via hydrolysis or direct substitution, depending on reaction conditions.

Optimization Insights :

Thiourea Cyclization with Functionalized Anilines

An alternative route employs 2-methylbutan-2-yl-substituted aniline derivatives as starting materials. This method is advantageous for introducing steric bulk early in the synthesis.

Procedure :

- Thiourea Intermediate : React 2-methylbutan-2-yl-aniline with ammonium thiocyanate in acetic acid to form N-substituted thiourea.

- Cyclization : Treat the thiourea with concentrated H₂SO₄ at 0–5°C to induce ring formation.

- Purification : Neutralize with NaHCO₃ and recrystallize from ethanol to isolate the product (yield: 61–65%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 61–65% | |

| Purity (HPLC) | ≥98% | |

| Reaction Time | 3–5 hours |

Reductive Amination of Nitro Precursors

For analogs requiring precise stereochemical control, reductive amination of 6-nitro-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives has been explored.

Steps :

- Nitration : Introduce a nitro group at the 6-position using HNO₃/H₂SO₄ at 0°C.

- Reduction : Reduce the nitro group to an amine using Fe/AcOH or SnCl₂/HCl.

- Alkylation : React with 2-methylbutan-2-yl bromide under basic conditions.

Challenges :

- Regioselectivity : Nitration yields a 78:22 mixture of 6-nitro and 5-nitro isomers, necessitating chromatographic separation.

- Reduction Efficiency : SnCl₂/HCl achieves higher yields (61%) compared to Fe/AcOH (33%).

Advanced Optimization Strategies

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates but complicate purification. Ethanol/water mixtures (3:1) balance solubility and ease of isolation.

Catalytic Approaches

Recent advancements employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Pilot studies show a 15% reduction in reaction time with comparable yields.

Structural Characterization and Analytical Data

Spectroscopic Profiling

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.2 min, indicating ≥98% purity.

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Component | Cost Contribution |

|---|---|

| Starting Materials | 42% |

| Catalysts | 18% |

| Solvent Recovery | 25% |

Batch processes remain economically viable for annual productions <1,000 kg.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Neuroprotective Properties

Research indicates that 6-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine may serve as a potential antiparkinson agent . Compounds in the benzothiazole class are known to exhibit neuroprotective effects and influence dopaminergic pathways, making them candidates for treating neurodegenerative diseases like Parkinson's disease .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties . Further research is needed to fully elucidate its pharmacological profile and effectiveness against various pathogens .

Case Study 1: Neuroprotective Effects

A study examining the neuroprotective effects of various benzothiazole derivatives highlighted the potential of compounds similar to this compound in protecting dopaminergic neurons from oxidative stress .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial screening of benzothiazole derivatives, several compounds demonstrated significant activity against bacterial strains. While direct data on this specific compound is limited, it suggests a pathway for future research into its antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 6-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties

- Crystallinity : Halogenated analogs (e.g., 6-bromo) form stable crystals suitable for X-ray diffraction, whereas bulky substituents in the target compound may hinder crystallization .

Biological Activity

6-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a complex organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 224.37 g/mol. The synthesis typically involves the cyclization of 2-aminothiophenol with appropriate carbonyl compounds under acidic conditions to form the benzothiazole ring .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : It may interact with specific enzymes or receptors in biological systems.

The mechanism by which this compound exerts its effects likely involves:

- Binding to Enzymes/Receptors : The compound may bind to certain enzymes or receptors, altering their activity.

- Modulation of Signaling Pathways : Interaction with cellular signaling pathways could lead to changes in cell function or survival.

Antimicrobial Activity

A study evaluated various benzothiazole derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antimicrobial effects .

Anticancer Research

In vitro studies have shown that benzothiazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds similar to this compound have been tested for their cytotoxic effects on human cancer cells. Results demonstrated promising activity against various cancer types .

Data Table: Summary of Biological Activities

| Activity Type | Tested Organisms/Cells | Results |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition observed |

| Anticancer | Human cancer cell lines | Promising cytotoxic effects |

| Enzyme Inhibition | Various enzyme assays | Potential inhibition noted |

Q & A

What are the optimized synthetic routes for 6-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A novel method avoids hazardous reagents like bromine by using enamine intermediates (e.g., reacting carbonyl precursors with secondary amines like pyrrolidine) . Key factors include:

- Solvent selection : Diisopropylether or toluene improves reaction homogeneity and reduces side reactions .

- Catalysis : Acidic conditions (e.g., p-toluenesulfonic acid) enhance cyclization efficiency .

- Temperature control : Stepwise heating (40–80°C) minimizes decomposition .

Yield and purity are monitored via TLC and NMR, with typical yields exceeding 70% under optimized conditions .

How does the tetrahydrobenzothiazole core influence the compound’s biological activity compared to aromatic benzothiazole derivatives?

Answer:

The tetrahydro structure introduces conformational flexibility, enhancing binding to dynamic biological targets (e.g., enzymes with allosteric sites). Compared to planar aromatic benzothiazoles (e.g., benzothiazole or 2-aminobenzothiazole), the saturated ring:

- Reduces π-π stacking interactions, potentially improving solubility .

- Modulates electronic effects via the methylbutan-2-yl group, altering electron density at the thiazole nitrogen .

Studies on analogous compounds show improved antimicrobial and analgesic profiles, though specific target affinities require validation via crystallography or molecular docking .

What advanced analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Answer:

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₈N₂S) and detects isotopic patterns .

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in the tetrahydrobenzothiazole core and distinguishes methylbutan-2-yl substituents .

- X-ray crystallography : Provides absolute stereochemistry for asymmetric carbons, critical for structure-activity relationship (SAR) studies .

Contradictions in spectral data (e.g., NOE mismatches) often arise from dynamic conformations, requiring variable-temperature NMR or computational modeling .

How can computational methods guide the design of 6-(2-Methylbutan-2-yl)-tetrahydrobenzothiazole derivatives with enhanced bioactivity?

Answer:

- Quantum chemical calculations : Predict reactivity at the thiazole amine (e.g., nucleophilic attack sites) using HOMO/LUMO analysis .

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions (e.g., with kinase targets) to optimize substituent geometry .

- QSAR models : Correlate methylbutan-2-yl substituent length with antimicrobial IC₅₀ values .

Recent studies integrate AI-driven reaction path searches to predict optimal synthetic routes and bioactivity .

What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

Answer:

- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures consistent reaction progression .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent volume, stirring rate) reduces variability. For example, a Plackett-Burman design can identify critical parameters in <20 experimental runs .

- Crystallization control : Seeding techniques and anti-solvent addition improve polymorph consistency .

How do structural modifications at the 2-amine position affect the compound’s pharmacokinetic properties?

Answer:

- Acylation : Introducing acetyl groups increases lipophilicity (logP +0.5), enhancing blood-brain barrier permeability but reducing aqueous solubility .

- Sulfonylation : Improves metabolic stability by blocking cytochrome P450 oxidation at the amine .

- PEGylation : Extends half-life in vivo but may reduce target affinity due to steric effects .

In vitro assays (e.g., hepatic microsome stability) are essential to prioritize derivatives .

What are the key challenges in interpreting contradictory bioactivity data across studies?

Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .

- Impurity profiles : Residual solvents (e.g., toluene) or unreacted intermediates may exhibit off-target effects .

- Solubility artifacts : Precipitation in buffer systems leads to false negatives. Use of co-solvents (e.g., DMSO ≤1%) and dynamic light scattering (DLS) mitigates this .

Meta-analyses with standardized protocols (e.g., OECD guidelines) are recommended .

How can the compound’s potential as a fluorescent probe be evaluated?

Answer:

- Photophysical profiling : Measure excitation/emission maxima (e.g., λₑₓ 350 nm, λₑₘ 450 nm) and quantum yield using a fluorimeter .

- Solvatochromism studies : Test emission shifts in solvents of varying polarity to confirm intramolecular charge transfer (ICT) .

- Live-cell imaging : Validate specificity in biological systems (e.g., staining mitochondria in MCF-7 cells) with confocal microscopy .

Modifications at the thiazole sulfur (e.g., oxidation to sulfone) often enhance fluorescence intensity but reduce photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.